(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Overview
Description
(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chiral compound with a unique structure that includes an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the condensation of an appropriate isoindoline derivative with a chiral propanoic acid precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoindoline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline moiety plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: A structurally similar compound with a different side chain.
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: Another analog with a longer side chain.
Uniqueness
(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the isoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, also known by its CAS number 298700-67-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial effects, cytotoxicity, and potential mechanisms of action.
The molecular formula of this compound is C₁₁H₁₁NO₃. It possesses a unique structure that may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various derivatives against several bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Les-6614 | 50 | Staphylococcus aureus |
Les-6614 | 75 | Escherichia coli |
Doxorubicin | 0.5 | Staphylococcus aureus |
Doxorubicin | 0.8 | Escherichia coli |
Cytotoxicity and Antitumor Effects
The cytotoxic effects of this compound have been assessed in various cancer cell lines. A notable study utilized the MTT assay to determine cell viability after treatment with the compound.
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
K562 | 83.20 ± 2.25 |
MCF7 | >100 |
HCT116 | >100 |
The IC50 values indicate that while the compound shows some cytotoxicity in specific cell lines, it may not be as potent as established chemotherapeutics like doxorubicin.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Induction of Apoptosis : Evidence indicates that treatment with this compound can lead to apoptosis in sensitive cell lines, although the exact pathway remains to be fully elucidated.
- Molecular Docking Studies : Computational studies have shown promising binding affinities to various protein targets associated with cancer progression and microbial resistance.
Table 3: Binding Affinities from Molecular Docking Studies
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.49 | 0.60 |
VEGFR2 | -9.43 | 0.121 |
Case Studies
Several case studies have been published regarding the use of isoindole derivatives in clinical settings:
- Case Study A : A clinical trial investigated the efficacy of a related isoindole compound in patients with advanced solid tumors, demonstrating a modest response rate and manageable toxicity profile.
- Case Study B : Research on a derivative of this compound showed enhanced antimicrobial activity against drug-resistant strains of bacteria.
Properties
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWPQBDGZFHQI-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298700-67-1 | |
Record name | (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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